molecular formula C18H12F2N6OS B2636798 N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894058-93-6

N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2636798
CAS RN: 894058-93-6
M. Wt: 398.39
InChI Key: PITNMLLHJNCMET-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo[3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with a variety of enzymes and receptors in the biological system .


Chemical Reactions Analysis

Triazoles can react with various compounds under certain conditions. For instance, it has been reported that a triazole compound reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure and substituents . For instance, one synthesized compound was reported to yield a light brick red powder with a melting point greater than 230°C .

Scientific Research Applications

Synthesis and Biological Assessment

Research into heterocyclic compounds, specifically those incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety, has highlighted the diverse biological properties these structures can offer. For instance, a study focused on the development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides revealed a method for synthesizing various analogs. These compounds were found to exhibit a range of pharmacological activities, demonstrating the potential utility of such heterocyclic frameworks in drug development (Karpina et al., 2019).

Modification for Enhanced Activity

In a study aimed at improving anticancer efficacy, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide was modified to include alkylurea moieties. This modification resulted in compounds with potent antiproliferative activities against various cancer cell lines, alongside reduced toxicity, suggesting a promising direction for the development of anticancer agents with improved safety profiles (Wang et al., 2015).

Herbicidal Applications

The exploration of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their utility in agricultural applications. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating their potential as effective herbicides for crop protection (Moran, 2003).

Insecticidal Agents

The synthesis of novel sulfonamide thiazole derivatives incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety has been explored for use as potential insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, revealing significant toxic effects and suggesting their application in pest management strategies (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of triazoles is largely dependent on their ability to bind with various enzymes and receptors in the biological system . This binding capability allows them to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-13-4-3-12(8-14(13)20)22-17(27)10-28-18-24-23-16-6-5-15(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITNMLLHJNCMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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